Cas no 53110-06-8 ((3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one)
![(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one structure](https://ja.kuujia.com/scimg/cas/53110-06-8x500.png)
(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one 化学的及び物理的性質
名前と識別子
-
- (3aS,4S,6R,6aS)-6-Hydroxy-4-[(1E,3R)-3-hydroxy-1-octen-1-yl]hexah ydro-2H-cyclopenta[b]furan-2-one
- Losindole
- UNII-IX8TM6153H
- SureCN2110132
- (1SR,5RS,6RS,7RS)-7-hydroxy-6-[(3SR)-3-hydroxyoct-1(E)-enyl]-2-oxabicyclo[3.3.0]octan-3-one
- CHEMBL2106854
- AC1MIIMH
- (1SR,5RS,6RS,7RS)-7-hydroxy-6-<
- (3SR)-3-hydroxyoct-1(E)-enyl>
- -2-oxabicyclo<
- 3.3.0>
- octan-3-one
- Losindole [INN]
- ent-Corey PG-Lactone Diol
- (1SR,5RS,6RS,7RS)-7-hydroxy-6-< (3SR)-3-hydroxyoct-1(E)-enyl> -2-oxabicyclo< 3.3.0> octan-3-one
- 53110-06-8
- (3aS,4S,6R,6aS)-6-hydroxy-4-[(1E,3R)-3-hydroxyoct-1-en-1-yl]-hexahydro-2H-cyclopenta[b]furan-2-one
- (3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one
- (3aS,4S,6R,6aS)-6-hydroxy-4-[(E,3R)-3-hydroxyoct-1-enyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]uran-2-one
- CHEBI:168636
- (6aR)-5S-hydroxy-4S-((R,E)-3aS-hydroxyoct-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one
- (3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one
-
- インチ: InChI=1S/C15H24O4/c1-2-3-4-5-10(16)6-7-11-12-8-15(18)19-14(12)9-13(11)17/h6-7,10-14,16-17H,2-5,8-9H2,1H3/b7-6+/t10-,11+,12+,13+,14-/m1/s1
- InChIKey: UMDQPEMZJHAFNL-LAJPVCDTSA-N
- ほほえんだ: CCCCC[C@H](/C=C/[C@H]1[C@@H]2CC(=O)O[C@@H]2C[C@@H]1O)O
計算された属性
- せいみつぶんしりょう: 268.16745924g/mol
- どういたいしつりょう: 268.16745924g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 19
- 回転可能化学結合数: 6
- 複雑さ: 339
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 66.8Ų
(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71468-100ug |
ent-Corey PG-Lactone Diol |
53110-06-8 | 98% | 100ug |
¥1072.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C912432-1mg |
ent-Corey PG-Lactone Diol |
53110-06-8 | 98% | 1mg |
¥14,317.00 | 2022-09-02 | |
1PlusChem | 1P00DAR8-1mg |
ent-Corey PG-Lactone Diol |
53110-06-8 | ≥98% | 1mg |
$883.00 | 2024-04-30 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71468-1mg |
ent-Corey PG-Lactone Diol |
53110-06-8 | 98% | 1mg |
¥7967.00 | 2022-04-26 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71468-500ug |
ent-Corey PG-Lactone Diol |
53110-06-8 | 98% | 500ug |
¥4653.00 | 2022-04-26 | |
A2B Chem LLC | AG19668-1mg |
ent-Corey PG-Lactone Diol |
53110-06-8 | ≥98% | 1mg |
$666.00 | 2024-04-19 |
(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
(3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-oneに関する追加情報
Introduction to Compound with CAS No. 53110-06-8 and Product Name: (3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexahydro-2h-cyclopenta[b]furan-2-one
The compound identified by the CAS number 53110-06-8 and the product name (3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexahydro-2h-cyclopenta[b]furan-2-one represents a fascinating molecule in the realm of chemical biology and pharmaceutical research. This compound belongs to a class of heterocyclic structures that have garnered significant attention due to their potential biological activities and structural complexity. The intricate stereochemistry and functional groups present in this molecule make it a subject of great interest for researchers exploring novel therapeutic agents.
At the core of this compound's structure lies a hexahydro-cyclopenta[b]furan scaffold, which is a fused bicyclic system featuring a cyclopentane ring embedded within a furan ring. This particular arrangement imparts unique electronic and steric properties to the molecule, making it a versatile platform for further derivatization and functionalization. The presence of multiple stereocenters, as indicated by the (3as,4s,6r,6as) nomenclature, underscores the compound's complexity and the precision required in its synthesis.
The 6-hydroxy group attached to the hexahydro-cyclopenta[b]furan core is another critical feature of this compound. Hydroxyl groups are well-known for their ability to participate in hydrogen bonding interactions, which can significantly influence the molecule's solubility, bioavailability, and binding affinity to biological targets. In pharmaceutical contexts, hydroxylated compounds often exhibit enhanced metabolic stability and improved pharmacokinetic profiles.
One of the most intriguing aspects of this compound is the 4-[ (1e,3r)-3-hydroxy-1-octen-1-yl ] substituent. This side chain introduces an additional level of complexity through its enantiomeric configuration and the presence of another hydroxyl group. Octenyl side chains are commonly found in natural products and have been explored for their potential roles in drug discovery due to their ability to modulate receptor interactions and enhance bioactivity.
Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex molecules. Techniques such as asymmetric catalysis and chiral resolution have been instrumental in achieving the desired stereochemical purity. These methods not only facilitate the synthesis of enantiomerically pure compounds but also open avenues for exploring structure-activity relationships (SAR) in drug design.
In terms of biological activity, compounds with similar structural motifs have shown promise in various therapeutic areas. For instance, derivatives of hexahydro-furan systems have been investigated for their potential as kinase inhibitors, G protein coupled receptor (GPCR) modulators, and anti-inflammatory agents. The hydroxyl groups present in this compound could serve as hydrogen bond donors or acceptors, thereby enhancing interactions with biological targets.
The (1e,3r)-3-hydroxy-1-octen-1-yl side chain is particularly noteworthy due to its resemblance to natural lipids that play crucial roles in cell signaling pathways. By incorporating such moieties into synthetic molecules, researchers can mimic the bioactive properties of natural products while introducing novel chemical functionalities. This approach has led to the discovery of several lead compounds with significant therapeutic potential.
Current research in this field is focused on leveraging computational methods to predict and optimize the biological activity of these complex molecules. Molecular modeling techniques allow researchers to simulate interactions between the compound and potential biological targets at an atomic level. These simulations can guide synthetic efforts by identifying key structural features that contribute to bioactivity.
Additionally, high-throughput screening (HTS) platforms have been employed to rapidly assess the activity of large libraries of compounds against various biological targets. By combining HTS data with computational predictions, researchers can accelerate the discovery process and identify promising candidates for further development.
The synthesis and characterization of this specific compound also highlight the importance of analytical techniques in modern drug discovery. Methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming molecular structure and stereochemistry. These techniques provide invaluable insights into the conformational behavior and reactivity of complex molecules.
In conclusion,(3as,4s,6r,6as)-6-hydroxy-4-[ (1e,3r)-3-hydroxy-1-octen-1-yl ]hexahydro-2h-cyclopenta[b]furan-2-one represents a structurally sophisticated molecule with significant potential in pharmaceutical research. Its complex stereochemistry,hydroxyl groups, and unique substituents make it an attractive candidate for further exploration in drug discovery efforts aimed at developing novel therapeutic agents.
53110-06-8 ((3as,4s,6r,6as)-6-hydroxy-4-[(1e,3r)-3-hydroxy-1-octen-1-yl]hexah Ydro-2h-cyclopenta[b]furan-2-one) 関連製品
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